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Compound of Interest

Compound Name: Rac 109

Cat. No.: B1680416

For Researchers, Scientists, and Drug Development Professionals

SQ109 is a novel diamine antibiotic with significant potential in the treatment of tuberculosis
(TB) and other infectious diseases. This guide provides a comprehensive comparison of its in
vitro and in vivo efficacy, supported by experimental data and detailed methodologies.

Executive Summary

SQ109 has demonstrated potent activity against both drug-susceptible and multidrug-resistant
strains of Mycobacterium tuberculosis (Mtb).[1] Its primary mechanism of action involves the
inhibition of MmpL3, a crucial transporter of trehalose monomycolate essential for
mycobacterial cell wall synthesis.[1][2] Beyond its standalone efficacy, SQ109 exhibits
synergistic or additive effects when combined with existing anti-TB drugs, potentially shortening
treatment duration and improving outcomes.[1][3] In vivo studies in mouse models of TB have
confirmed its therapeutic potential, showing a significant reduction in bacterial load, especially
when used in combination regimens. Furthermore, SQ109 has shown promising activity against
other pathogens, including various protozoan parasites and Helicobacter pylori.

In Vitro Efficacy of SQ109

The in vitro activity of SQ109 has been extensively evaluated against a range of
microorganisms.

Anti-mycobacterial Activity
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SQ109 exhibits potent bactericidal activity against M. tuberculosis, including strains resistant to
current first-line drugs.

Parameter Value Organism(s) Reference

Drug-sensitive and
MIC Range 0.16 - 0.64 pg/mL drug-resistant M.

tuberculosis strains

Reduces intracellular M. tuberculosis within

Intracellular Activity )
Mtb by 99% at its MIC ~ macrophages

Synergistic with
Synergy isoniazid (INH) and M. tuberculosis

rifampin (RIF)

Additive with
Synergy ethambutol (EMB) and M. tuberculosis

streptomycin

Synergy with Reduces bedaquiline
Bedaquiline MIC by 4- to 8-fold

M. tuberculosis

Activity Against Other Pathogens

SQ109 has also demonstrated efficacy against a variety of other infectious agents.
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Organism Metric Value Reference
Helicobacter pylori MIC Range 6-10 uM
Helicobacter pylori MBC Range 50 - 60 pM
Toxoplasma gondii IC50 1.82 uM
Candida spp. MIC 1-8pg/mL
Cryptococcus

MIC 0.25 - 4 pg/mL
neoformans
Aspergillus fumigatus MIC 8 pg/mL
Plasmodium
falciparum (Asexual IC50 1.58 uM

Blood Stages)

Plasmodium
falciparum (Late- IC50 0.14 uM

Stage Gametocytes)

In Vivo Efficacy of SQ109

Animal models have been instrumental in demonstrating the in vivo potential of SQ109.

Tuberculosis Mouse Model

In a chronic mouse model of tuberculosis, SQ109 has shown significant efficacy, both as a
monotherapy and in combination with other anti-TB agents.
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Treatment Regimen Outcome

Reference

Reduced lung CFU by over 1.5

SQ109 (10 mg/kg)

to 2 log10, similar to

Monotherapy

ethambutol at 100 mg/kg.

At 8 weeks, lung bacteria were

SQ109 replacing Ethambutol

1.5 log10 lower than in the

in combination with Rifampin

standard regimen. In half the

and Isoniazid (with or without

mice, no bacteria remained in

Pyrazinamide) the |
e lungs.

Induced a durable cure in Mtb-

infected mice in 3 months, a

SQ109 + Bedaquiline +

50% reduction in time

Pyrazinamide

compared to the standard of

care.

Other Infectious Disease Models

SQ109 has also been evaluated in mouse models for several protozoan infections.

Infection Model Treatment Outcome Reference
] 80% survival at 40
Trypanosoma cruzi SQ109 ) )
days post-infection.
80% survival, whereas
. all untreated animals
Toxoplasma gondii SQ109 )
died 10 days post-
infection.
Leishmania donovani SQ109 Moderate efficacy.

Trypanosoma brucei SQ109

Moderate efficacy.

Mechanism of Action
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The primary mode of action of SQ109 against M. tuberculosis is the inhibition of MmpL3, a
transporter protein essential for the assembly of the mycobacterial cell wall. This disruption of
cell wall synthesis leads to bacterial death. Additionally, SQ109 has been shown to have
immunomodulatory properties, activating MAPK and JNK pathways in macrophages, leading to
a pro-inflammatory response that aids in clearing the infection.

Mycobacterium tuberculosis

inhibits 0
MmpL3 Transporter iEhtlests M iomely ol Cell Wall Synthesis Bacterial Death
Transport

Macrophage

Ml»PoIanzatlon INOS Production Intracellula( Mycobaclerla
(Pro-inflammatory) Killing

MAPK Pathway

Click to download full resolution via product page

Caption: Dual mechanism of action of SQ109 against M. tuberculosis.

Experimental Protocols
In Vitro Susceptibility Testing (MIC Determination)

e Method: Broth microdilution method is commonly used.

e Procedure:

o A two-fold serial dilution of SQ109 is prepared in a 96-well microtiter plate containing a
suitable broth medium (e.g., Middlebrook 7H9 for Mtb, Brucella broth for H. pylori).
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o A standardized inoculum of the test organism is added to each well.
o Plates are incubated under appropriate conditions (e.g., 37°C for several days for Mtb).

o The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of
SQ109 that completely inhibits visible growth of the organism.

In Vivo Efficacy in a Chronic Mouse Model of
Tuberculosis

e Model: BALB/c or C57BL/6 mice are commonly used.
e Procedure:
o Mice are infected via aerosol with a low dose of M. tuberculosis H37Rv.
o Treatment is initiated several weeks post-infection to establish a chronic infection.

o SQ109, alone or in combination with other drugs, is administered orally once daily for a
specified duration (e.g., 8 weeks).

o At the end of the treatment period, mice are euthanized, and lungs and spleens are
harvested.

o Organs are homogenized, and serial dilutions are plated on selective agar (e.g.,
Middlebrook 7H11).

o Colony Forming Units (CFU) are counted after incubation to determine the bacterial load.
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Caption: Workflow for assessing in vivo efficacy in a mouse model of tuberculosis.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1680416?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Conclusion

SQ109 is a promising drug candidate with robust in vitro and in vivo efficacy against M.
tuberculosis and other pathogens. Its novel mechanism of action and synergistic interactions
with existing drugs make it a valuable component for future therapeutic regimens aimed at
combating drug-resistant infections and shortening treatment durations. Further clinical
development is warranted to fully elucidate its therapeutic potential in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1680416?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3480206/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3480206/
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Mechanism_of_Action_of_SQ_109.pdf
https://www.newtbdrugs.org/pipeline/compound/sq109
https://www.benchchem.com/product/b1680416#comparing-the-in-vitro-and-in-vivo-efficacy-of-sq109
https://www.benchchem.com/product/b1680416#comparing-the-in-vitro-and-in-vivo-efficacy-of-sq109
https://www.benchchem.com/product/b1680416#comparing-the-in-vitro-and-in-vivo-efficacy-of-sq109
https://www.benchchem.com/product/b1680416#comparing-the-in-vitro-and-in-vivo-efficacy-of-sq109
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1680416?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

